

# Avacopan Treatment Protocol for In Vitro Cell Culture: Application Notes

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## Compound of Interest

Compound Name: Avacopan

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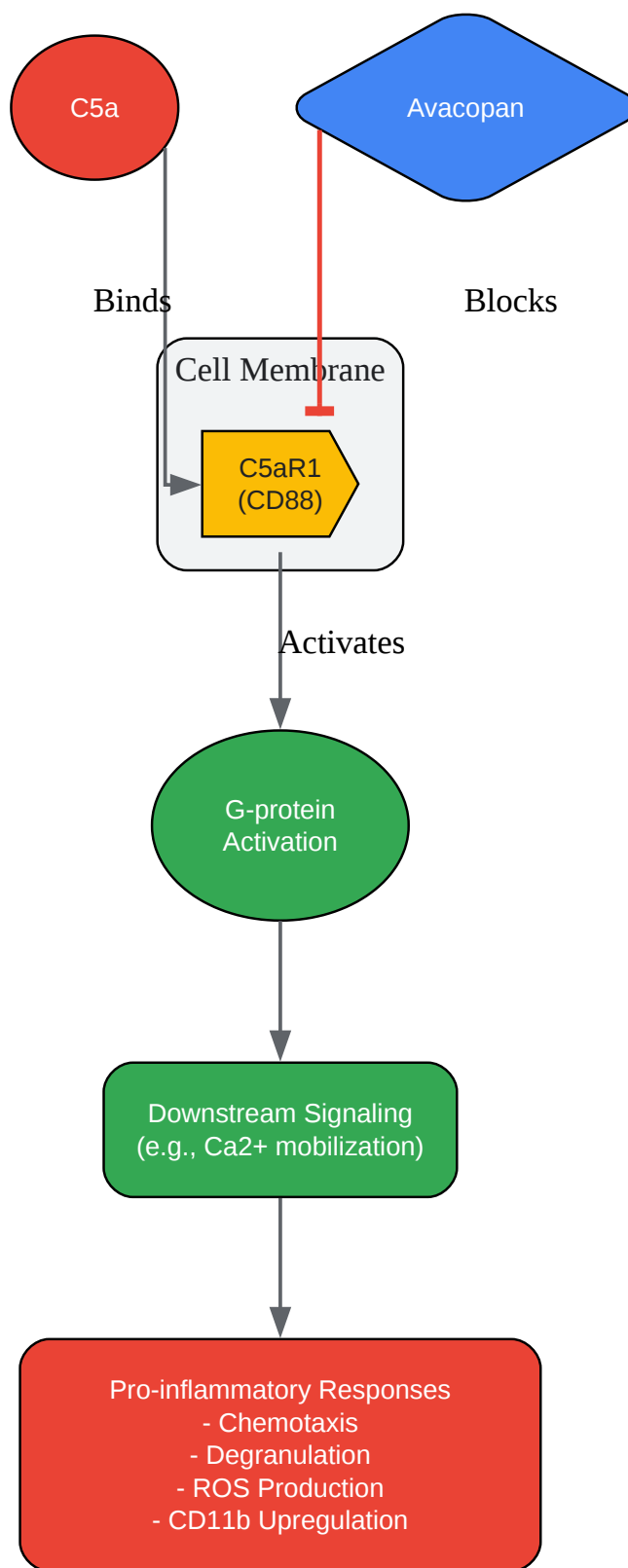
## Introduction

**Avacopan** (formerly CCX168) is a potent and selective, orally administered antagonist of the complement 5a receptor 1 (C5aR1, also known as CD88).[1][2][3] By selectively blocking the interaction of the pro-inflammatory anaphylatoxin C5a with its receptor C5aR1, **avacopan** effectively inhibits the downstream signaling cascade that leads to neutrophil activation, chemotaxis, and the release of inflammatory mediators.[4][5] This mechanism of action makes **avacopan** a valuable tool for in vitro studies of inflammatory pathways and a therapeutic agent for conditions such as ANCA-associated vasculitis.[1][4][6][7] These application notes provide detailed protocols for the use of **avacopan** in in vitro cell culture systems to study its effects on C5aR1-mediated cellular responses.

## Mechanism of Action

**Avacopan** is an allosteric antagonist of C5aR1.[1] The binding of C5a to C5aR1 on immune cells, particularly neutrophils, triggers a G-protein coupled signaling cascade. This results in a range of pro-inflammatory responses, including chemotaxis, degranulation, production of reactive oxygen species (ROS), and upregulation of adhesion molecules like CD11b (integrin alpha M).[1][4][5] **Avacopan** blocks these C5a-induced effects, thereby reducing the inflammatory response.[4][8]

Below is a diagram illustrating the signaling pathway inhibited by **avacopan**.



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Caption: C5aR1 signaling pathway and the inhibitory action of **avacopan**.

## Data Presentation

The following table summarizes the in vitro potency of **avacopan** in various functional assays.

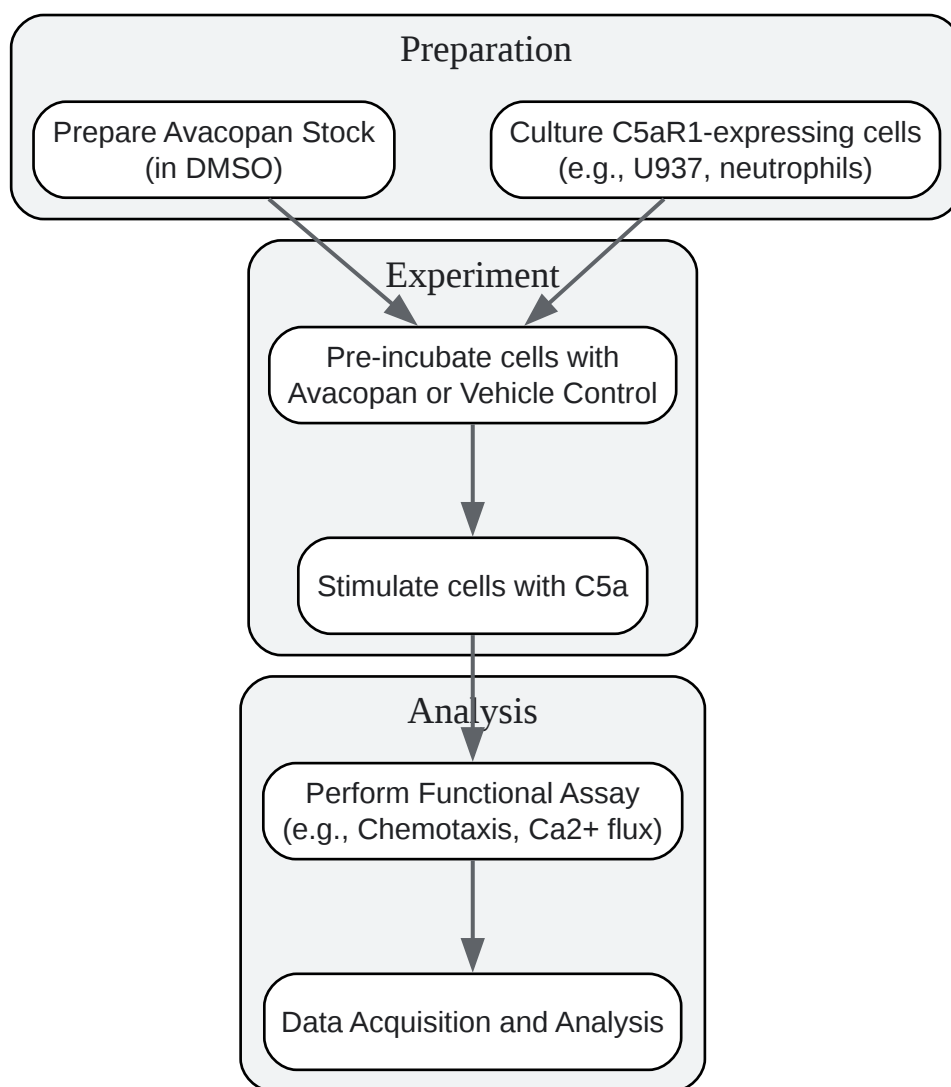
Cell Line/Type	Assay	Parameter	Potency (IC50 / A2)	Reference
Human U937 cells	[125I]-C5a Binding	IC50	0.1 nM	[5]
Human U937 cells	Chemotaxis	A2	0.2 nM	[5]
Human U937 cells	Calcium Mobilization	A2	0.1 nM	[5]
Freshly isolated human neutrophils	C5a-mediated chemotaxis	IC50	0.2 - 0.9 nM	[9]
Freshly isolated human neutrophils	CD11b Upregulation	-	94% or greater inhibition with 30 mg twice daily oral dose	[5]

## Experimental Protocols

### General Guidelines for Avacopan Preparation

**Avacopan** is soluble in DMSO.[3] For cell culture experiments, prepare a concentrated stock solution (e.g., 10-100 mM) in sterile DMSO and store it at -20°C or -80°C. Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

The following is a general experimental workflow for in vitro studies with **avacopan**.



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Caption: General experimental workflow for in vitro **avacopan** studies.

## Protocol 1: C5a Binding Assay

This protocol is adapted from methods used to characterize **avacopan**'s binding to C5aR1.[5]

**Objective:** To determine the ability of **avacopan** to inhibit the binding of radiolabeled C5a to C5aR1-expressing cells.

**Materials:**

- C5aR1-expressing cells (e.g., human U937 myeloid cells)
- [125I]-C5a (radiolabeled C5a)
- **Avacopan**
- Binding buffer (e.g., PBS with 0.1% BSA)
- 96-well filter plates
- Scintillation counter

#### Procedure:

- Culture and harvest U937 cells. Wash the cells with binding buffer and resuspend to a concentration of  $1-2 \times 10^6$  cells/mL.
- In a 96-well plate, add increasing concentrations of **avacopan**. Include a vehicle control (DMSO) and a non-specific binding control (a high concentration of unlabeled C5a).
- Add the cell suspension to each well.
- Add [125I]-C5a to each well at a final concentration near its  $K_d$ .
- Incubate the plate at 4°C for 1-2 hours with gentle agitation.
- Transfer the contents of the plate to a 96-well filter plate and wash the cells with ice-cold binding buffer to remove unbound radioligand.
- Allow the filters to dry, then add scintillation fluid.
- Measure the radioactivity in each well using a scintillation counter.
- Calculate the percent inhibition of [125I]-C5a binding at each **avacopan** concentration and determine the IC<sub>50</sub> value.

## Protocol 2: Chemotaxis Assay

This protocol is based on standard methods to assess the effect of **avacopan** on C5a-mediated cell migration.<sup>[5]</sup>

Objective: To evaluate the inhibitory effect of **avacopan** on the chemotactic response of cells towards a C5a gradient.

Materials:

- C5aR1-expressing cells (e.g., U937 cells or freshly isolated human neutrophils)
- **Avacopan**
- Recombinant human C5a
- Chemotaxis chambers (e.g., Boyden chambers or similar multi-well format with a porous membrane)
- Cell culture medium with low serum or BSA

Procedure:

- Harvest and resuspend cells in assay medium to a concentration of  $1-5 \times 10^6$  cells/mL.
- Pre-incubate the cells with various concentrations of **avacopan** or vehicle control for 15-30 minutes at 37°C.
- In the lower wells of the chemotaxis chamber, add C5a at a concentration known to induce maximal chemotaxis (typically 1-10 nM). Add assay medium alone as a negative control.
- Place the porous membrane over the lower wells.
- Add the pre-incubated cell suspension to the upper wells.
- Incubate the chamber at 37°C in a humidified 5% CO<sub>2</sub> incubator for 1-3 hours.
- After incubation, remove the non-migrated cells from the upper surface of the membrane.
- Fix and stain the migrated cells on the lower surface of the membrane.

- Count the number of migrated cells in several fields of view using a microscope.
- Calculate the percent inhibition of chemotaxis for each **avacopan** concentration and determine the IC50 or A2 value.

## Protocol 3: Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium flux in response to C5a, and its inhibition by **avacopan**.<sup>[5]</sup>

Objective: To measure the effect of **avacopan** on C5a-induced intracellular calcium release.

Materials:

- C5aR1-expressing cells (e.g., U937 cells)
- **Avacopan**
- Recombinant human C5a
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
- Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
- Fluorometric plate reader or flow cytometer capable of kinetic readings

Procedure:

- Harvest cells and wash with HBSS.
- Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with 1-5  $\mu$ M Fluo-4 AM for 30-60 minutes at 37°C).
- Wash the cells to remove extracellular dye and resuspend in HBSS.
- Aliquot the cell suspension into a 96-well plate.
- Add various concentrations of **avacopan** or vehicle control to the wells and incubate for a short period (5-15 minutes).

- Place the plate in a fluorometric reader and establish a baseline fluorescence reading.
- Inject C5a into the wells to a final concentration that elicits a submaximal response and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
- The change in fluorescence intensity reflects the change in intracellular calcium concentration.
- Determine the peak fluorescence response for each condition.
- Calculate the percent inhibition of the C5a-induced calcium flux by **avacopan** and determine the IC50 or A2 value.

## Protocol 4: CD11b Upregulation Assay

This protocol describes the use of flow cytometry to measure the expression of the activation marker CD11b on the cell surface.<sup>[5]</sup>

Objective: To assess the ability of **avacopan** to inhibit C5a-induced upregulation of CD11b on neutrophils.

Materials:

- Freshly isolated human neutrophils or whole blood
- **Avacopan**
- Recombinant human C5a
- Fluorochrome-conjugated anti-human CD11b antibody
- FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Red blood cell lysis buffer (if using whole blood)
- Flow cytometer

Procedure:



- Isolate neutrophils from healthy donor blood or use heparinized whole blood.
- Pre-incubate the cells/blood with various concentrations of **avacopan** or vehicle control for 15-30 minutes at 37°C.
- Stimulate the cells with C5a (e.g., 10 nM) for 15-30 minutes at 37°C. Include an unstimulated control.
- Stop the stimulation by placing the samples on ice.
- If using whole blood, lyse the red blood cells according to the manufacturer's protocol and wash the remaining leukocytes.
- Stain the cells with a fluorochrome-conjugated anti-CD11b antibody for 20-30 minutes on ice in the dark.
- Wash the cells with FACS buffer to remove unbound antibody.
- Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
- Gate on the neutrophil population (based on forward and side scatter properties) and measure the mean fluorescence intensity (MFI) of CD11b.
- Calculate the percent inhibition of C5a-induced CD11b upregulation for each **avacopan** concentration.

## Conclusion

**Avacopan** is a highly potent and selective C5aR1 antagonist that serves as a critical tool for investigating the role of the C5a/C5aR1 axis in inflammatory processes. The protocols outlined above provide a framework for conducting in vitro experiments to characterize the pharmacological effects of **avacopan** on various cell types. Careful optimization of cell numbers, reagent concentrations, and incubation times will be necessary for specific experimental systems.

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